The Discovery and Synthesis of Quinacrine Hydrochloride: An In-depth Technical Guide
The Discovery and Synthesis of Quinacrine Hydrochloride: An In-depth Technical Guide
An Overview for Researchers, Scientists, and Drug Development Professionals
Quinacrine (B1676205) hydrochloride, a synthetic acridine (B1665455) derivative, holds a significant place in the history of medicinal chemistry. Initially developed as the first synthetic antimalarial drug, its therapeutic applications have since expanded to encompass rheumatology, oncology, and cell biology. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to quinacrine hydrochloride, tailored for professionals in drug development and scientific research.
Discovery and Historical Context
Quinacrine, also known as Atabrine or mepacrine, was first synthesized in the late 1920s by German chemists Mietzsch and Mauss at I.G. Farbenindustrie (later Bayer).[1][2][3] Its development was a direct response to the need for a synthetic alternative to quinine (B1679958), a natural alkaloid extracted from the bark of the cinchona tree, which was the primary treatment for malaria at the time.[1][4] The reliance on natural sources for quinine made its supply vulnerable, a critical issue that was highlighted during World War II when access to cinchona plantations was disrupted.[1][2]
During the war, quinacrine became a crucial antimalarial prophylactic and therapeutic agent for Allied forces, with millions of soldiers receiving the drug.[1][2] This widespread use led to extensive clinical observation, which, in turn, revealed its efficacy in treating other conditions, such as giardiasis and certain autoimmune disorders like lupus erythematosus.[1][5] This historical trajectory from a targeted antimalarial to a repurposed drug with multiple applications underscores the importance of continued research into the mechanisms of action of established pharmaceuticals.
Chemical Synthesis of Quinacrine Hydrochloride
The synthesis of quinacrine hydrochloride is a multi-step process that involves the preparation of two key intermediates: 6,9-dichloro-2-methoxyacridine (B108733) and 1,4-pentanediamine, N4,N4-diethyl- (also known as novol diamine). These intermediates are then coupled to form the quinacrine base, which is subsequently converted to the hydrochloride salt.
Synthesis of Intermediates
2.1.1. Synthesis of 6,9-dichloro-2-methoxyacridine
The synthesis of the acridine core typically begins with the reaction of 2,4-dichlorobenzoic acid and p-anisidine (B42471) (4-methoxyaniline). This is followed by a cyclization reaction to form the acridine ring system, and subsequent chlorination to yield 6,9-dichloro-2-methoxyacridine.[6][7] The Ullmann condensation is a key reaction in this process, involving the copper-catalyzed coupling of an aryl halide with an amine.[8][9][10][11][12]
2.1.2. Synthesis of 1,4-pentanediamine, N4,N4-diethyl- (Novol Diamine)
Novol diamine is a crucial side chain that imparts solubility and influences the biological activity of quinacrine. Its synthesis can be achieved through various routes, often starting from readily available materials like levulinic acid.[1][5][13][14][15] A common approach involves the reductive amination of a suitable ketone precursor.
Final Condensation and Salt Formation
The final step in the synthesis of quinacrine is the condensation of 6,9-dichloro-2-methoxyacridine with novol diamine. This reaction typically occurs at elevated temperatures and results in the formation of the quinacrine base. The base is then treated with hydrochloric acid to produce the more stable and water-soluble quinacrine dihydrochloride (B599025) salt.[6][16]
Experimental Protocol: Synthesis of Quinacrine Hydrochloride
The following is a representative experimental protocol for the synthesis of quinacrine hydrochloride, based on established chemical principles.
Step 1: Synthesis of 2-(4-methoxyanilino)-4-chlorobenzoic acid
-
In a reaction vessel, combine 2,4-dichlorobenzoic acid, p-anisidine, potassium carbonate, and a copper catalyst in a high-boiling point solvent such as N-methyl-2-pyrrolidone.
-
Heat the mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 2-(4-methoxyanilino)-4-chlorobenzoic acid.
Step 2: Cyclization to 6-chloro-2-methoxy-9(10H)-acridone
-
Treat the product from Step 1 with a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride (POCl₃).
-
Heat the mixture to induce cyclization.
-
Carefully quench the reaction mixture with water or ice to precipitate the acridone (B373769).
-
Filter, wash, and dry the product.
Step 3: Chlorination to 6,9-dichloro-2-methoxyacridine
-
Reflux the acridone from Step 2 in an excess of phosphorus oxychloride (POCl₃) to convert the ketone to a chloride.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully add the residue to a mixture of ice and ammonia (B1221849) to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6,9-dichloro-2-methoxyacridine.
Step 4: Synthesis of 1,4-pentanediamine, N4,N4-diethyl- (Novol Diamine)
-
React 1-chloro-4-pentanone with diethylamine (B46881) to form 1-(diethylamino)-4-pentanone.
-
Subject the resulting ketone to reductive amination using ammonia and a reducing agent (e.g., hydrogen gas with a nickel catalyst or sodium borohydride) to yield novol diamine.
-
Purify the product by distillation.
Step 5: Condensation to form Quinacrine
-
Heat a mixture of 6,9-dichloro-2-methoxyacridine and an excess of novol diamine in a high-boiling point solvent like phenol (B47542).
-
Maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and add an aqueous solution of sodium hydroxide (B78521) to neutralize the phenol and precipitate the quinacrine base.
-
Extract the quinacrine base into an organic solvent (e.g., toluene), wash with water, and dry the organic layer.
Step 6: Formation of Quinacrine Dihydrochloride
-
Dissolve the quinacrine base in a suitable solvent such as ethanol.
-
Add a stoichiometric amount of concentrated hydrochloric acid to the solution.
-
Cool the solution to induce crystallization of quinacrine dihydrochloride.
-
Filter the bright yellow crystals, wash with a cold solvent, and dry under vacuum.
Quantitative Data
The following tables summarize key quantitative data for quinacrine hydrochloride, including its physicochemical properties, pharmacokinetic parameters, and biological activities.
Table 1: Physicochemical Properties of Quinacrine Dihydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂Cl₃N₃O | [17] |
| Molecular Weight | 472.9 g/mol | [17] |
| Melting Point | 248-250 °C | [6] |
| Appearance | Bright yellow crystalline powder | [6][17] |
| Solubility | Soluble in water and ethanol | [6] |
| pH (1% aq. solution) | ~4.5 | [17] |
Table 2: Pharmacokinetic Properties of Quinacrine
| Parameter | Value | Species | Reference |
| Half-life (t₁/₂) | 5-14 days | Human | [18] |
| Protein Binding | 80-90% | Human | [18] |
| Cmax (40 mg/kg/day oral) | ~1 µM (brain) | Mouse (wild-type) | [19][20] |
| AUC | Dose-dependent | Human | [21] |
| Clearance | Not significantly altered by dose | Human | [21] |
| LD₅₀ (oral) | 1300 mg/kg | Mouse | [22] |
Table 3: In Vitro Activity (IC₅₀) of Quinacrine
| Target/Cell Line | IC₅₀ | Reference |
| Plasmodium falciparum (chloroquine-sensitive) | 0.02-0.26 µM | [23] |
| Plasmodium falciparum (chloroquine-resistant) | 0.6-1.3 µM | [23] |
| HCT-116 (colon cancer) | Varies (p53/p21 dependent) | [24] |
| MCF-7 (breast cancer) | ~8 µM | [14] |
| MDA-MB-231 (breast cancer) | ~8 µM | [14] |
| A549 (lung cancer) | IC₅₀ for NF-κB p65 inhibition: 8.6 µM | [25] |
| HTB-26 (breast cancer) | 10-50 µM | [26] |
| PC-3 (pancreatic cancer) | 10-50 µM | [26] |
| HepG2 (hepatocellular carcinoma) | 10-50 µM | [26] |
Mechanism of Action and Signaling Pathways
Quinacrine exerts its biological effects through multiple mechanisms of action, making it a pleiotropic agent. Its ability to interact with various cellular components and signaling pathways contributes to its diverse therapeutic applications.
DNA Intercalation and Topoisomerase Inhibition
The planar acridine ring of quinacrine allows it to intercalate between the base pairs of DNA.[4][20][27][28] This physical insertion into the DNA helix disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4][14][29][30] Furthermore, quinacrine has been identified as an inhibitor of topoisomerase II (Topo II), an enzyme crucial for managing DNA topology during replication.[18][22][30][31][32] By inhibiting Topo II, quinacrine induces DNA damage, further contributing to its cytotoxic effects.[14][29][30]
Inhibition of NF-κB Signaling
Quinacrine is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][13][23][32][33][34] NF-κB is a transcription factor that plays a key role in inflammation, immunity, and cell survival. In many cancer cells, NF-κB is constitutively active, promoting proliferation and resistance to apoptosis. Quinacrine has been shown to inhibit NF-κB activation by preventing the binding of the p65 subunit to DNA.[4] This inhibition leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to other therapeutic agents.[23][33]
Activation of p53 Signaling
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Quinacrine has been shown to activate the p53 signaling pathway, leading to the induction of apoptosis in cancer cells.[24][28][29][35][36] The activation of p53 by quinacrine is, in part, a consequence of the DNA damage it induces. Activated p53 can then trigger the expression of pro-apoptotic proteins and cell cycle inhibitors.[24][35]
Induction of Autophagy
Autophagy is a cellular process involving the degradation of cellular components through the lysosomal pathway. Quinacrine has been shown to induce autophagy in various cancer cell lines.[24][27][35][37][38][39] The role of autophagy in quinacrine-induced cell death is complex and can be context-dependent, sometimes promoting cell survival and at other times contributing to cell death.
Inhibition of Hsp90
More recently, quinacrine has been identified as a dual inhibitor of Topo II and Heat Shock Protein 90 (Hsp90).[18][22][31] Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins involved in cancer cell proliferation and survival. By inhibiting Hsp90, quinacrine can lead to the degradation of these client proteins, further contributing to its anticancer activity.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for quinacrine hydrochloride.
Signaling Pathways
Caption: Simplified signaling pathways of quinacrine.
Conclusion
Quinacrine hydrochloride, a molecule with a rich history, continues to be a subject of significant scientific interest. Its journey from an essential antimalarial to a tool in cancer research and cell biology highlights the enduring value of studying established drugs. The multifaceted mechanisms of action of quinacrine, including its ability to intercalate into DNA, inhibit key enzymes like topoisomerase II and Hsp90, and modulate critical signaling pathways such as NF-κB and p53, make it a valuable probe for understanding complex cellular processes and a potential scaffold for the development of new therapeutic agents. This guide provides a foundational technical overview to support further research and development in these areas.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Item - A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine and mepacrine synthesis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. Synthesis Of Hetero-cyclic Drugs 2 | PPTX [slideshare.net]
- 7. L05913.14 [thermofisher.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CN101948468B - Preparation method of quinine hydrochloride - Google Patents [patents.google.com]
- 17. doseme-rx.com [doseme-rx.com]
- 18. Discovery of Quinacrine as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of quinacrine efflux from mouse brain via the P-glycoprotein efflux transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of dose size on the pharmacokinetics of orally administered quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Quinacrine as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Discovery of Quinacrine as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy [ouci.dntb.gov.ua]
- 32. mdpi.com [mdpi.com]
- 33. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. aacrjournals.org [aacrjournals.org]
- 35. Quinacrine-mediated autophagy and apoptosis in colon cancer cells is through a p53- and p21-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. aacrjournals.org [aacrjournals.org]
- 37. researchgate.net [researchgate.net]
- 38. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
